[(2-Methoxy-4,5-dimethylphenyl)sulfonyl](methylethyl)amine
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Overview
Description
(2-Methoxy-4,5-dimethylphenyl)sulfonylamine is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an amine, with additional methoxy and dimethyl substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4,5-dimethylphenyl)sulfonylamine typically involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with methylethylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures (20-40°C)
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-4,5-dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The methoxy and dimethyl groups can be oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group.
Major Products Formed
Oxidation: Products may include corresponding sulfoxides or sulfones.
Reduction: The major product is the corresponding sulfide.
Substitution: Various substituted amines or amides can be formed depending on the nucleophile used.
Scientific Research Applications
(2-Methoxy-4,5-dimethylphenyl)sulfonylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxy-4,5-dimethylphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxy-4,5-dimethylphenyl)sulfonylamine
- (2-Ethoxy-4,5-dimethylphenyl)sulfonylamine
- (5-Methoxy-2,4-dimethylphenyl)sulfonylamine
Uniqueness
(2-Methoxy-4,5-dimethylphenyl)sulfonylamine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of both methoxy and dimethyl groups can enhance its lipophilicity and potentially affect its biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of (2-Methoxy-4,5-dimethylphenyl)sulfonylamine, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-8(2)13-17(14,15)12-7-10(4)9(3)6-11(12)16-5/h6-8,13H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWROLXHKVKRJCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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